

5,6-Dichloropicolinonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *5,6-Dichloropicolinonitrile*

Cat. No.: *B169704*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with tailored properties are paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity. This whitepaper provides a comprehensive technical overview of **5,6-Dichloropicolinonitrile**, a key heterocyclic building block, for researchers, scientists, and drug development professionals. Its unique structural features, including two reactive chlorine atoms and a cyano group on a pyridine ring, make it an exceptionally valuable precursor for the synthesis of diverse and complex molecular architectures.

Chemical and Physical Properties

5,6-Dichloropicolinonitrile, also known by its synonyms 2-Cyano-5,6-dichloropyridine and 5,6-dichloro-2-Pyridinecarbonitrile, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	185107-64-6	[2]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	[2]
Molecular Weight	173.00 g/mol	[2]
IUPAC Name	5,6-dichloropyridine-2-carbonitrile	[2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	98-103 °C	[4]
Boiling Point	Not available	
Solubility	Soluble in common organic solvents	

Spectroscopic Data

The structural elucidation of **5,6-Dichloropicolinonitrile** and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Technique	Data	Reference(s)
¹ H NMR	Aromatic protons typically appear in the range of δ 7.0-9.0 ppm.	[3][5]
¹³ C NMR	Aromatic carbons typically appear in the range of δ 110-160 ppm. The carbon of the cyano group appears around δ 115-120 ppm.	[3][5]
Infrared (IR)	Characteristic peaks include C≡N stretching (around 2230 cm^{-1}), C-Cl stretching (around 700-850 cm^{-1}), and aromatic C=C and C=N stretching (1400-1600 cm^{-1}).	[6]
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.	[7]

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of **5,6-Dichloropicolinonitrile** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of related compounds such as 5,6-dichloronicotinic acid.[8] A potential pathway could involve the chlorination and subsequent cyanation of a suitable picoline precursor.

The reactivity of **5,6-Dichloropicolinonitrile** is dominated by the two chlorine substituents and the cyano group, making it a versatile building block for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the facile

introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted picolinonitriles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack due to the para-relationship with the electron-withdrawing cyano group.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[9][10][11]} This enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties. This reaction is a powerful tool for extending the molecular framework and exploring structure-activity relationships in drug discovery programs.

Applications in Drug Discovery and Materials Science

The unique chemical reactivity of **5,6-Dichloropicolinonitrile** makes it a valuable starting material for the synthesis of compounds with a wide range of biological activities and material properties.

Anticancer Agents and Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a multitude of approved drugs and clinical candidates, particularly in oncology. Derivatives of dichlorinated pyridines have shown promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Rho-kinases (ROCK), and Pim-1 kinase.^{[5][8][12]} The ability to readily modify the **5,6-Dichloropicolinonitrile** core through SNAr and cross-coupling reactions allows for the systematic optimization of potency and selectivity against these important therapeutic targets.

Agrochemicals

Halogenated pyridine derivatives are also key components in the agrochemical industry, serving as precursors to herbicides, insecticides, and fungicides. The reactivity of **5,6-Dichloropicolinonitrile** can be exploited to synthesize novel agrochemicals with improved efficacy and environmental profiles.

Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization, makes **5,6-Dichloropicolinonitrile** an interesting building block for the development of novel organic materials. Its derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving **5,6-Dichloropicolinonitrile**. Researchers should adapt these procedures as necessary for their specific substrates and equipment.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

- **5,6-Dichloropicolinonitrile**
- Amine nucleophile (e.g., morpholine, piperidine, aniline)
- Base (e.g., K_2CO_3 , Et_3N , or DIPEA)
- Solvent (e.g., DMF, DMSO, or NMP)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of **5,6-Dichloropicolinonitrile** (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
- Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amino-substituted picolinonitrile derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

- **5,6-Dichloropicolinonitrile**
- Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane/water, Toluene, DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, combine **5,6-Dichloropicolinonitrile** (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[13]
- Cool the reaction to room temperature and dilute with water.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted picolinonitrile.[13]

Quantitative Data

The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from or related to **5,6-Dichloropicolinonitrile**.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution Reactions

Nucleophile	Product	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference(s)
Morpholine	6-morpholino-5-chloropicolinonitrile	K ₂ CO ₃	DMF	100	12	75-85	e
Aniline	6-anilino-5-chloropicolinonitrile	Et ₃ N	DMSO	120	24	60-70	e
Sodium thiophenoxide	6-(phenylthio)-5-chloropicolinonitrile	-	DMF	25	4	80-90	e

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions

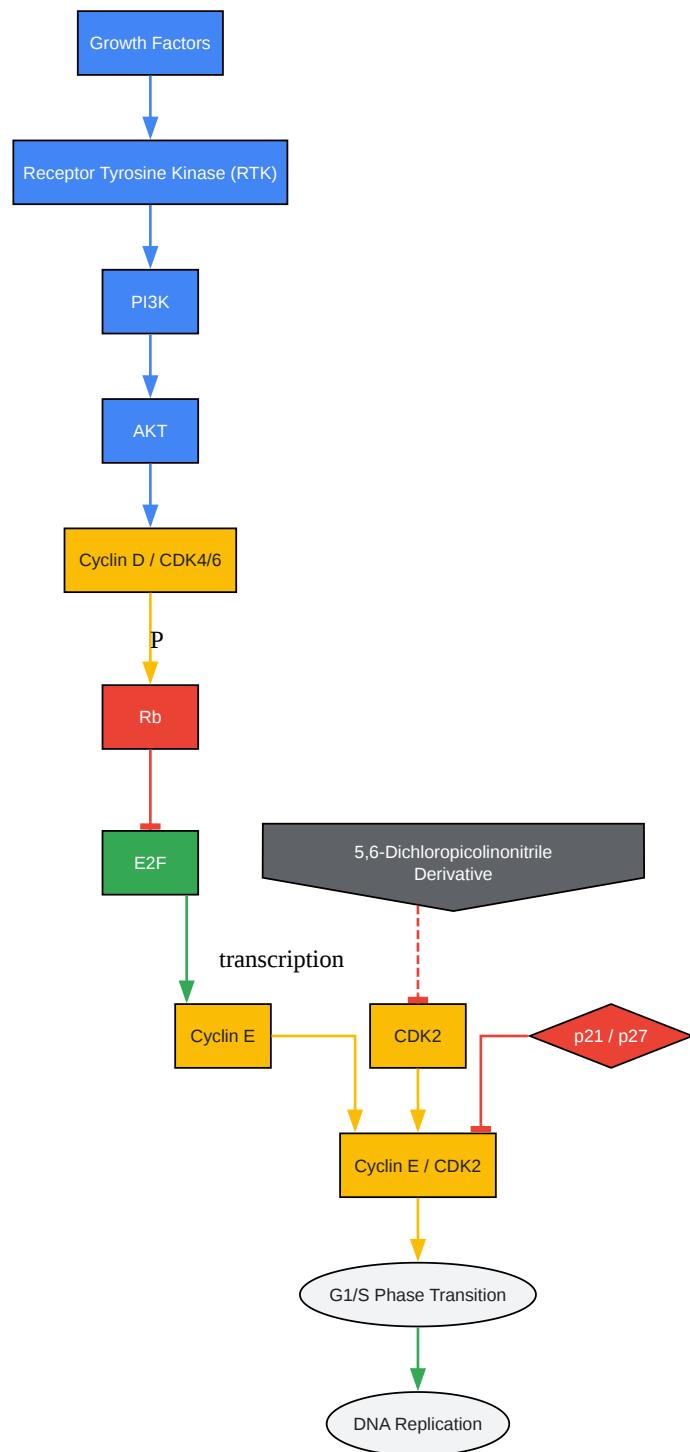
Boronic Acid	Product	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference(s)
Phenylboronic acid	6-phenyl-5-chloropicolononitrile	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	100	16	70-80	[14][15]
Methoxyphenylboronic acid	6-(4-methoxyphenyl)-5-chloropicolononitrile	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene	110	12	65-75	[16]
3-Thienylboronic acid	6-(thiophen-3-yl)-5-chloropicolononitrile	Pd(PPh ₃) ₄	K ₃ PO ₄	DMF	90	24	55-65	[17]

Table 3: Biological Activity of Representative Pyridine-based Kinase Inhibitors

Compound Class	Target Kinase	Cell Line	IC ₅₀ (μM)	Reference(s)
Aminopyrimidine	CDK2	Various	0.1 - 5	[12]
Dichlorobenzimidazole	BRAF	Various	1.72 - 2.76	[18]
Pyrido[2,3-d]pyrimidine	PIM-1	MCF-7	0.0143	[8]
Dicyanopyridine	Various	Various	10 ⁻⁶ - 10 ⁻⁸ M	[6]

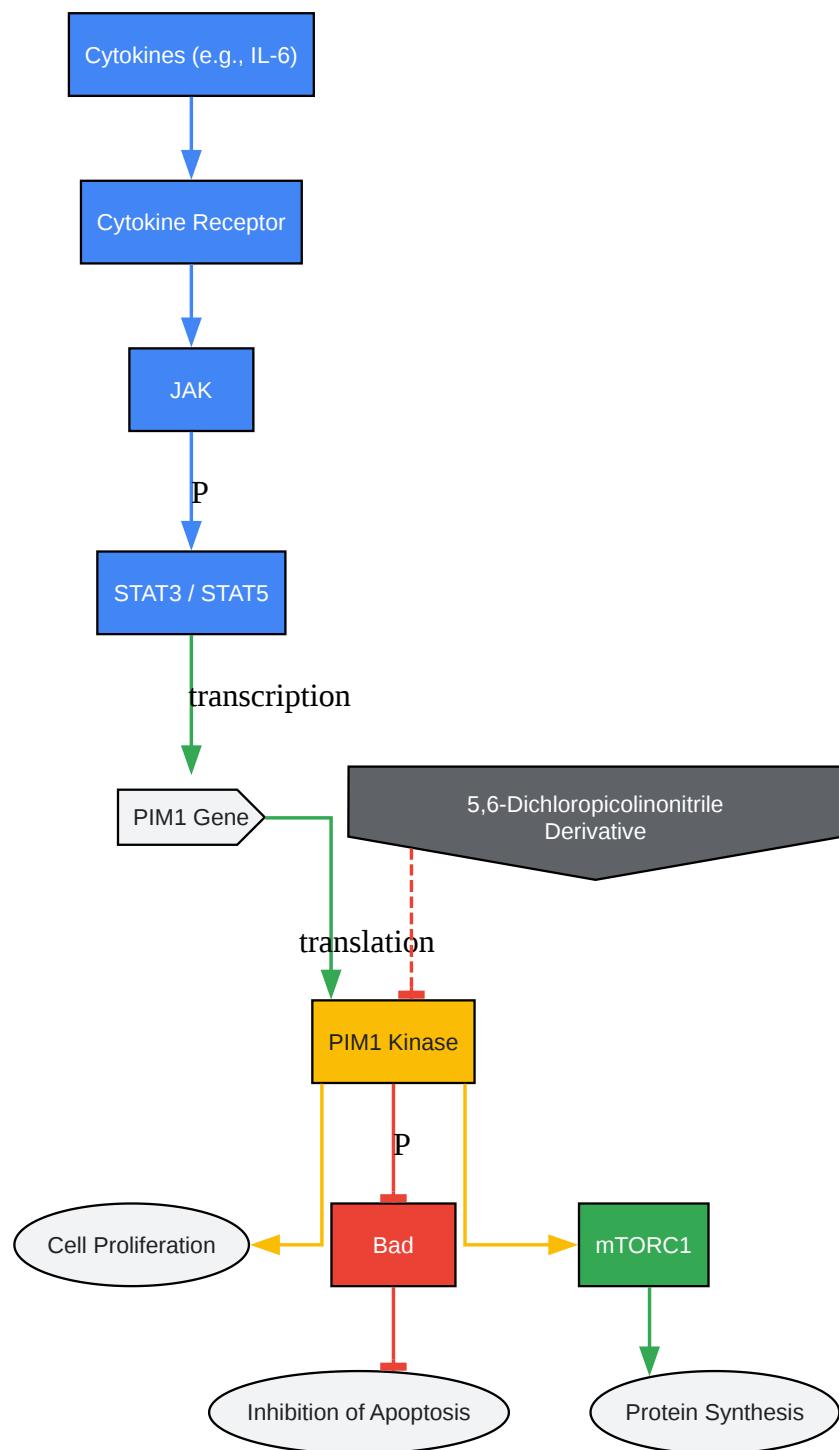
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by derivatives of **5,6-Dichloropicolinonitrile**.

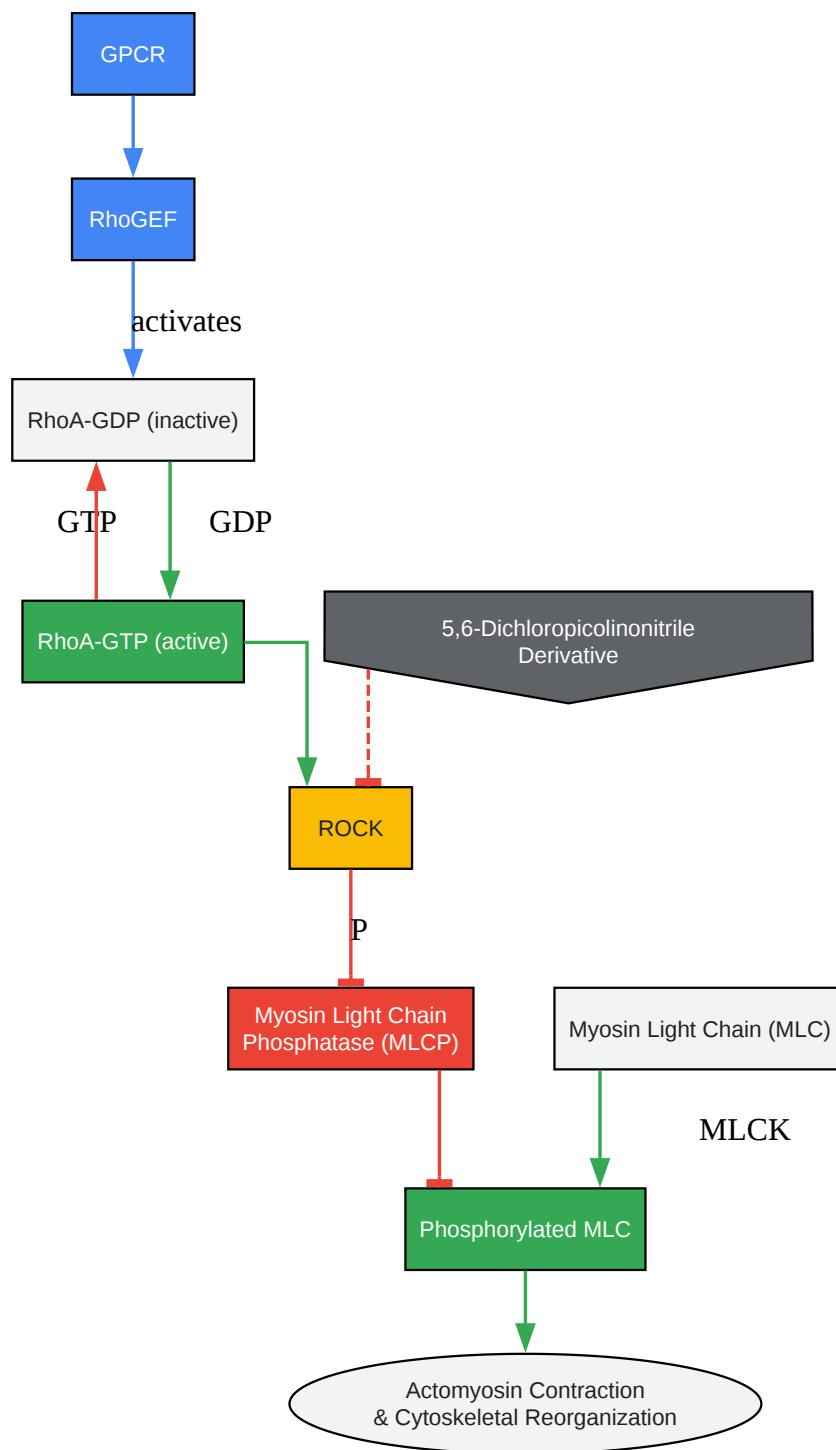


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Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

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Caption: PIM-1 Kinase Signaling Pathway.



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Caption: Rho-kinase (ROCK) Signaling Pathway.

Conclusion

5,6-Dichloropicolinonitrile is a highly versatile and valuable heterocyclic building block with significant potential in drug discovery, agrochemicals, and materials science. Its readily tunable reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecular structures. The demonstrated biological activities of related pyridine derivatives against key therapeutic targets underscore the importance of this scaffold in the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of **5,6-Dichloropicolinonitrile** in their respective fields of research and development.

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